molecular formula C19H19N3O2 B14130984 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one CAS No. 94051-76-0

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one

Cat. No.: B14130984
CAS No.: 94051-76-0
M. Wt: 321.4 g/mol
InChI Key: UQYQKNQRVFAUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This molecule is built on a quinazolin-4(3H)-one core, a privileged scaffold in drug discovery known for its diverse biological activities. The specific incorporation of a 4-morpholinylphenyl substituent at the 3-position is a strategic feature, as the morpholine ring is a common pharmacophore used to enhance solubility and influence molecular interactions with biological targets . Quinazolinone derivatives are extensively investigated for their potential anticancer properties . Research indicates that various 2-methylquinazolin-4(3H)-one analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . Furthermore, advanced studies on quinazolin-4(3H)-one derivatives have led to the development of potential therapeutic agents designed to co-target key proteins such as Bromodomain-containing protein 4 (BRD4) and Poly(ADP-ribose) polymerase-1 (PARP1), which are promising strategies for breast cancer therapy . The presence of the morpholine group in its structure suggests potential for improved pharmacokinetic properties. This compound is intended for research purposes to further explore the structure-activity relationships of quinazolinone-based molecules and to evaluate their efficacy and mechanism of action in biological assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

94051-76-0

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-methyl-3-(4-morpholin-4-ylphenyl)quinazolin-4-one

InChI

InChI=1S/C19H19N3O2/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)16-8-6-15(7-9-16)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3

InChI Key

UQYQKNQRVFAUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one :
    Anthranilic acid is treated with acetyl chloride in pyridine to form 2-methyl-4H-3,1-benzoxazin-4-one.
    $$
    \text{Anthranilic acid} + \text{CH}_3\text{COCl} \xrightarrow{\text{Pyridine}} \text{2-Methyl-4H-3,1-benzoxazin-4-one} + \text{HCl}
    $$

  • Ring-Opening and Cyclization :
    The benzoxazinone intermediate reacts with 4-(morpholin-4-yl)aniline in a solvent-dependent cyclocondensation. Ethanol or aqueous media at 60–90°C for 6–12 hours yield the target compound.
    $$
    \text{Benzoxazinone} + \text{4-(Morpholin-4-yl)aniline} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{Target Compound}
    $$

Key Data :

Parameter Value Source
Yield 68–75%
Reaction Time 6–12 hours
Solvent Ethanol/Water (3:1)

One-Pot Three-Component Assembly

A metal-free, one-pot synthesis utilizes arenediazonium salts, nitriles, and bifunctional anilines to construct the quinazolinone scaffold. The morpholinophenyl group is introduced via a pre-functionalized aniline derivative.

Mechanism:

  • Formation of N-Arylnitrilium Intermediate :
    Arenediazonium salts react with nitriles to generate N-arylnitrilium ions.
  • Nucleophilic Addition and Cyclization :
    4-(Morpholin-4-yl)aniline attacks the nitrilium intermediate, followed by intramolecular cyclization to form the quinazolinone ring.

Optimization :

  • Base : Triethylamine (2 equiv) in acetonitrile at 25°C.
  • Yield : 82% with >95% purity.

Post-Cyclization Functionalization

This method modifies pre-formed quinazolinones through coupling or substitution reactions.

Chlorination-Alkylation Strategy:

  • Chlorination of 2-Methylquinazolin-4(3H)-one :
    Treatment with POCl₃ converts the 4-oxo group to a chloro substituent.
    $$
    \text{2-Methylquinazolin-4(3H)-one} \xrightarrow{\text{POCl}_3} \text{4-Chloro-2-methylquinazoline}
    $$
  • Buchwald-Hartwig Amination :
    Palladium-catalyzed coupling with 4-(morpholin-4-yl)aniline introduces the aryl group.
    $$
    \text{4-Chloro-2-methylquinazoline} + \text{4-(Morpholin-4-yl)aniline} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{Target Compound}
    $$

Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos
  • Solvent: Toluene at 110°C
  • Yield: 70%

Graphene Oxide-Catalyzed Synthesis

Eco-friendly protocols employ graphene oxide (GO) nanosheets as carbocatalysts in aqueous media.

Steps:

  • Condensation :
    Anthranilamide reacts with 4-(morpholin-4-yl)benzaldehyde in water at 25°C.
  • Oxidative Cyclization :
    Oxone (KHSO₅) oxidizes the dihydroquinazolinone intermediate to the aromatic quinazolinone.

Advantages :

  • Catalyst Loading : 25 mg GO per mmol substrate.
  • Yield : 89% with no column chromatography required.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Green Metrics
Cyclocondensation 68–75% >90% Moderate Moderate
One-Pot Assembly 82% >95% High High
Post-Cyclization 70% 85% Low Low
GO-Catalyzed 89% 92% High Excellent

Key Findings :

  • The GO-catalyzed method offers superior sustainability and yield.
  • One-pot protocols minimize intermediate isolation, enhancing efficiency.
  • Chlorination-amination routes require stringent conditions but enable late-stage diversification.

Structural Characterization and Validation

Synthetic batches are validated via:

  • NMR : Distinct signals for the methyl group (δ 2.4 ppm, singlet) and morpholine protons (δ 3.6–3.8 ppm).
  • HRMS : Molecular ion peak at m/z 321.4 [M+H]⁺.
  • XRD : Planar quinazolinone core with dihedral angles confirming substituent orientations.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at N-1 and N-3 positions necessitate careful base selection.
  • Morpholine Stability : Acidic conditions may cleave the morpholine ring; neutral pH is preferred.
  • Scalability : GO-catalyzed methods show promise for industrial adoption due to aqueous compatibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the quinazolinone core or the morpholine ring, potentially leading to the formation of dihydroquinazolinones or reduced morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogens or alkyl groups onto the aromatic rings.

Scientific Research Applications

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure containing a quinazoline ring. It features a methyl group at the 2-position, a morpholine substituent at the 3-position, and a phenyl group at the 4-position of the quinazoline moiety, and these functional groups contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications
this compound is a versatile compound with applications in medicinal chemistry, particularly as a lead compound for developing anti-inflammatory drugs. It has been investigated for its biological properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2).

COX-2 Inhibition
Cyclooxygenase-2 (COX-2) plays a crucial role in inflammation and pain pathways, making COX-2 inhibitors valuable in treating inflammatory diseases. this compound's ability to selectively inhibit COX-2 makes it a candidate for further research in treating conditions like arthritis and other inflammatory disorders.

Anti-cancer and Antimicrobial Properties
Derivatives of quinazolinones have shown promising anti-cancer activities and antimicrobial properties. Modifications to its structural framework could enhance its efficacy against cancer cells or microbial infections.

Interaction Studies
Interaction studies involving this compound focus on its binding affinity to target enzymes such as COX-2. These studies often utilize molecular docking simulations and in vitro assays to evaluate how well the compound interacts with its target sites. Such investigations are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Antimicrobial Activity
Other quinazoline derivatives have demonstrated antimicrobial activity . For example, 2-Methylquinazolin-4(3H)-one exhibits broad-spectrum antimicrobial properties.

Comparison of Quinazolinone Derivatives
The uniqueness of this compound lies in its specific combination of functional groups that confer selective COX-2 inhibition while potentially offering lower side effects compared to non-selective inhibitors. Its structural modifications allow for diverse biological activities, making it a versatile scaffold in drug design.

Compound NameStructureBiological Activity
2-Methylquinazolin-4(3H)-oneStructureBroad-spectrum antimicrobial
3-(Morpholin-4-yl)quinazolin-4(3H)-oneStructureSelective COX-2 inhibitor
6-Nitroquinazolin-4(3H)-oneStructureAntitumor activity

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one are compared below with structurally or functionally analogous quinazolinone derivatives.

Table 1: Key Comparisons with Similar Quinazolinone Derivatives

Compound Substituents Biological Activity Target/Mechanism Key Findings
Target Compound 2-methyl, 3-(4-morpholinylphenyl) Anti-inflammatory, analgesic (predicted) NF-κB, µ-opioid receptor (in silico) Morpholine enhances electron-withdrawing effects; potential BBB permeability
6f (6,8-dibromo-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)) 6,8-dibromo, 3-(4-methylquinolinyl) High anti-inflammatory activity NF-κB inhibition Dibromo and quinolinyl groups critical for binding; IC₅₀ = 12.8 µM
5e (2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)) 3-(trifluoromethylphenyl-isoxazole) Potent analgesic and anti-inflammatory COX-2 inhibition (predicted) ED₅₀ = 18.2 mg/kg (analgesic); 76.4% edema inhibition
Compound 3 (2-phenyl-4(3H)-quinazolinone) 2-phenyl Superior analgesic activity Prostaglandin synthesis inhibition 82% pain inhibition vs. 65% for aspirin
’s compound (dihydroimidazole-fused) 3a-(4-chlorophenyl), 1-methyl, dihydroimidazole Analgesic (µ-opioid receptor agonist) µ-opioid receptor binding Docking score comparable to morphine; BBB permeability predicted
6e (2-methyl-3-(4-(5-morpholino-1,3,4-oxadiazol-2-yl)phenyl)) 3-(4-(5-morpholino-oxadiazolyl)phenyl) NMDA receptor inhibition Glutamate receptor antagonism 68% seizure inhibition vs. 55% for phenytoin
33 (2-methyl-3-(4-(trifluoromethylphenyl-isoxazolyl)phenyl)) 3-(4-(trifluoromethylphenyl-isoxazolyl)phenyl) Antimicrobial (broad-spectrum) Bacterial cell wall disruption MIC = 1.56 µg/mL against S. aureus; comparable to ampicillin

Key Comparative Insights

Anti-inflammatory Activity

  • The target compound’s morpholinyl group may enhance NF-κB binding compared to brominated derivatives like 6f and 6g , which rely on halogenated substituents for activity . However, 6f showed higher potency (IC₅₀ = 12.8 µM) in carrageenan-induced inflammation models, suggesting that electron-withdrawing halogens may provide stronger receptor interactions than morpholine .

Analgesic Mechanisms

  • Unlike Compound 3 (2-phenyl), which inhibits prostaglandin synthesis, the target compound’s morpholinyl group may favor µ-opioid receptor binding, similar to the dihydroimidazole-fused derivative in . Docking studies suggest the morpholine’s oxygen atoms form hydrogen bonds with µ-opioid receptor residues, akin to morphine’s interactions .

NMDA Receptor Inhibition

  • Derivatives like 6e and 6f (oxadiazolyl-substituted) exhibit stronger NMDA receptor antagonism than the target compound, likely due to the oxadiazole ring’s planar geometry enhancing receptor fit . The morpholine group’s conformational flexibility may reduce specificity for glutamate receptors.

Antimicrobial Activity

  • The trifluoromethylphenyl-isoxazole substituent in 33 confers broad-spectrum antimicrobial activity, whereas the target compound’s morpholinyl group may prioritize CNS targets (e.g., µ-opioid) over microbial enzymes .

Photophysical Properties Quinazolin-4(3H)-ones with morpholinyl substituents exhibit bathochromic shifts in absorption/emission spectra compared to non-morpholine derivatives, attributed to improved conjugation and electron-accepting capacity . This property could be leveraged in fluorescent probes for receptor studies.

Biological Activity

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazolinones are known for their diverse pharmacological profiles, including anticancer, antibacterial, and anti-inflammatory properties. This article examines the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C19H19N3O2
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 23741552
  • InChIKey : PZJHITNEINPUJZ-UHFFFAOYSA-N

Anticancer Activity

Studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .

Cell Line IC50 Value (μM) Reference
MCF-721.29
HCT11610.72
HepG217.48

The compound's mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and survival, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the quinazoline ring can enhance or diminish their anticancer properties. For example:

  • Substituents at the 4-position of the aniline ring have shown to significantly affect binding affinity and inhibitory activity against EGFR.
  • Electron-withdrawing groups at strategic positions improve the overall potency of these compounds against various cancer cell lines .

Case Studies

  • Cytotoxic Evaluation Against Multiple Cell Lines : A recent study synthesized several quinazoline derivatives, including compounds similar to this compound, and tested them against MCF-7 and HCT116 cells. The findings indicated that certain modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values below 10 μM .
  • Mechanistic Studies : Another research effort focused on understanding the mechanisms through which these compounds exert their effects. It was found that they induce apoptosis in cancer cells via activation of caspase pathways, leading to cell cycle arrest and ultimately cell death .

Q & A

Q. What are the standard synthetic routes for 2-methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one?

Answer: The synthesis typically involves:

  • Step 1: Condensation of 2-aminobenzoic acid derivatives with morpholine-containing intermediates under reflux in ethanol.
  • Step 2: Alkylation or coupling reactions (e.g., using 2-chloromethylquinazolin-4(3H)-one intermediates) to introduce the 4-(morpholin-4-yl)phenyl group .
  • Step 3: Purification via recrystallization (ethanol or heptane) and characterization using IR, NMR, and mass spectrometry .

Q. What spectroscopic methods are critical for characterizing this compound?

Answer:

  • IR Spectroscopy: Confirms carbonyl (C=O, 1705–1730 cm⁻¹) and morpholine C-O-C (1100–1121 cm⁻¹) groups .
  • ^1^HNMR: Aromatic protons appear at δ 7.5–8.1 ppm; morpholine protons show multiplet signals at δ 1.5–4.5 ppm .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 231.2 for the base structure) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are recommended for handling quinazolin-4(3H)-one derivatives?

Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust/gases .
  • Store in airtight containers away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers evaluate the anti-inflammatory or GABAAR-modulating activity of this compound?

Answer:

  • In vitro assays:
    • NF-κB/AP-1 inhibition: Luciferase reporter assays in HEK293 cells transfected with NF-κB/AP-1 response elements .
    • GABAAR modulation: Electrophysiology (patch-clamp) on recombinant αβγ-subunit-expressing HEK cells to measure Cl⁻ current potentiation .
  • In vivo models: Carrageenan-induced paw edema (anti-inflammatory) or pentylenetetrazole-induced seizures (GABAAR activity) .

Key Finding:
Methaqualone analogs (e.g., 2-methyl-3-aryl derivatives) show non-selective GABAAR potentiation (EC₅₀ ~10–100 nM) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

Answer:

  • SAR Studies:
    • Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial activity (MIC 8–32 µg/mL vs. S. aureus) .
    • Morpholine substitution improves solubility and CNS penetration for GABAAR modulation .
    • Pyrazole or triazole hybrids (e.g., 2-pyridyl derivatives) increase anti-inflammatory potency (IC₅₀ < 10 µM) .

Q. What strategies optimize reaction yields during synthesis?

Answer:

  • Solvent Selection: Ethanol or benzene for reflux improves homogeneity and reduces side reactions .
  • Catalysis: Phosphorous pentachloride (PCl₅) enhances chlorination efficiency in dihydroquinazoline intermediates .
  • Purification: Recrystallization from heptane increases purity (Rf >0.7) .

Optimization Example:
Using N,N-dimethylaniline as a base increases chlorination yield from 49% to 62% .

Q. How should contradictory bioactivity data (e.g., varying MIC values) be addressed?

Answer:

  • Standardize Assays: Use CLSI/M7-A6 guidelines for antimicrobial testing .
  • Control Variables: Ensure consistent solvent (DMSO concentration ≤1%) and inoculum size .
  • Validate Mechanisms: Confirm target engagement (e.g., DNA gyrase inhibition for antimicrobial activity) .

Q. What crystallographic data are available for this compound’s derivatives?

Answer:

  • Single-crystal X-ray studies (e.g., 3-phenyl analogs) reveal planar quinazolinone cores with dihedral angles of 5–15° between morpholine and aryl groups .
  • Key Parameters:
    • Space group: P2₁/c
    • Bond lengths: C=O (1.22 Å), C-N (1.35 Å) .
    • Solvent interactions (e.g., methanol hemisolvate) affect packing density .

Q. How can computational methods predict metabolic stability or toxicity?

Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to assess CYP450 metabolism, BBB permeability, and hepatotoxicity .
  • Docking Studies: AutoDock Vina models interactions with targets (e.g., GABAAR β3-subunit for binding affinity) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Critical Issues:
    • High-temperature steps (e.g., PPA-mediated cyclization at 130°C) require specialized reactors .
    • Low yields in multi-step syntheses (e.g., 52% for triazole derivatives) necessitate process optimization .
    • Purification of polar intermediates (e.g., hydrazides) may require column chromatography .

Scalability Example:
Replacing hydrazine hydrate with safer alternatives (e.g., semicarbazide) improves safety without compromising yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.